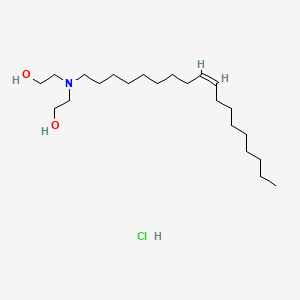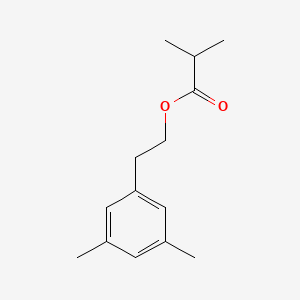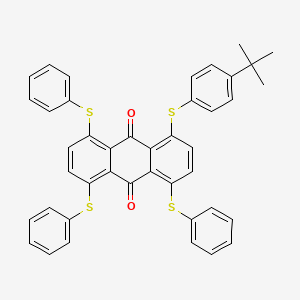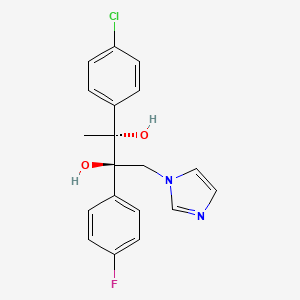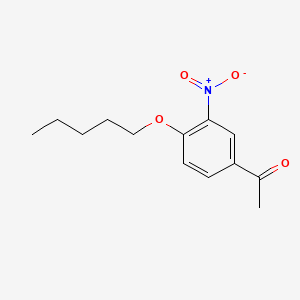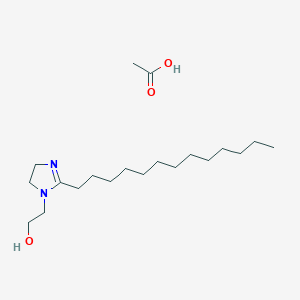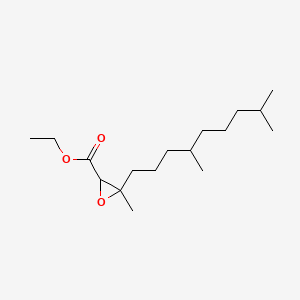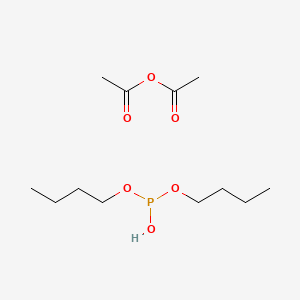
1,2-propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl, phenyl, and triazolyl groups attached to a propanediol backbone. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of 1,2-propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- involves several steps, including the formation of the propanediol backbone and the subsequent attachment of the fluorophenyl, phenyl, and triazolyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl, phenyl, and triazolyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl and triazolyl derivatives with varying structures and stereochemistry. The uniqueness of 1,2-propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- lies in its specific configuration and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
107680-02-4 |
|---|---|
Molecular Formula |
C23H19F2N3O2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(4-fluorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C23H19F2N3O2/c24-20-10-6-17(7-11-20)22(29,14-28-16-26-15-27-28)23(30,18-4-2-1-3-5-18)19-8-12-21(25)13-9-19/h1-13,15-16,29-30H,14H2/t22-,23+/m0/s1 |
InChI Key |
OTPWVHQERYFQFE-XZOQPEGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



